1,3,5-Benzenetriamine, hydrochloride
Overview
Description
It is a white crystalline solid that is soluble in water and some organic solvents such as alcohols, ethers, and ketones . This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
1,3,5-Benzenetriamine, hydrochloride is typically synthesized through the reaction of aniline with hydrochloric acid to form aniline hydrochloride. This intermediate is then subjected to oxidation under alkaline conditions to produce this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,3,5-Benzenetriamine, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,5-Benzenetriamine, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent, intermediate, or catalyst in organic synthesis.
Industry: It is used in the production of dyes, fluorescent dyes, and pigments.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetriamine, hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it can either gain or lose electrons, leading to the formation of different products .
Comparison with Similar Compounds
1,3,5-Benzenetriamine, hydrochloride can be compared with other similar compounds such as:
1,2,4-Benzenetriamine: This compound has amino groups at different positions on the benzene ring, leading to different chemical properties and reactivity.
1,3,5-Trinitrobenzene: This compound has nitro groups instead of amino groups, resulting in significantly different chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of amino groups, which makes it particularly useful in certain organic synthesis reactions and applications.
Properties
IUPAC Name |
benzene-1,3,5-triamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHDRXSTMDYFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614340 | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-09-5, 88010-00-8 | |
Record name | 1,3,5-Benzenetriamine, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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